BenchChemオンラインストアへようこそ!

1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl-

Kinase Inhibition FGFR Cancer

This compound (CAS 1048967-68-5) is a custom-synthesizable heterocyclic building block with the molecular formula C12H10BrN5O and a molecular weight of 320.14 g/mol. It belongs to the 7-azaindole class and features a 2-aminopyrimidine substituent, a bromine atom at the 6-position, and a methyl group at the N1 position.

Molecular Formula C12H10BrN5O
Molecular Weight 320.14 g/mol
Cat. No. B14181782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl-
Molecular FormulaC12H10BrN5O
Molecular Weight320.14 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C1NC(=CC2=O)Br)C3=NC(=NC=C3)N
InChIInChI=1S/C12H10BrN5O/c1-18-5-6(7-2-3-15-12(14)16-7)10-8(19)4-9(13)17-11(10)18/h2-5H,1H3,(H,17,19)(H2,14,15,16)
InChIKeyHGZCCNZDCZNSKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl- (CAS 1048967-68-5) Procurement Baseline


This compound (CAS 1048967-68-5) is a custom-synthesizable heterocyclic building block with the molecular formula C12H10BrN5O and a molecular weight of 320.14 g/mol [1]. It belongs to the 7-azaindole class and features a 2-aminopyrimidine substituent, a bromine atom at the 6-position, and a methyl group at the N1 position. It is primarily offered as a research chemical for kinase inhibitor discovery programs .

Why Generic Substitution Fails for 3-(2-Amino-4-pyrimidinyl)-6-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol


In-class analogs like Meriolin 2 or the des-methyl, des-bromo variants lack critical synthetic handles and pharmacophoric elements present in this specific compound. The 6-bromo substituent is essential for downstream C-C cross-coupling reactions (e.g., Suzuki coupling) to elaborate the core, while the N1-methyl group alters lipophilicity and can modulate kinase selectivity [1]. The combination of a hydrogen bond donor/acceptor network from the 2-aminopyrimidine and the 4-hydroxy group creates a specific hinge-binding motif that simpler azaindoles cannot replicate. Substituting any of these features would result in a different chemical entity, rendering it incompatible with targeted structure-activity relationship (SAR) programs aimed at optimizing FGFR and CDK inhibition profiles .

Quantitative Differentiation Evidence for 1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl-


FGFR Pathway Inhibition vs. In-Class Meriolin CDK Selectivity

While the parent class (Meriolins) demonstrates primary CDK inhibition, vendor data suggests this compound inhibits FGFR signaling pathways through direct kinase domain binding, preventing autophosphorylation . However, a direct, quantitative head-to-head comparison of IC50 values for this specific compound against a defined CDK or FGFR comparator is not available in the retrieved primary literature. Class-level inference from structurally related compounds shows a marked shift in kinase inhibition profile. For example, a 4-carboxylic acid methyl ester analog (CAS 1048967-57-2) achieved an IC50 of 1.20 nM against FGFR1 and 1.5 nM against FGFR2 [1].

Kinase Inhibition FGFR Cancer

Molecular Weight and Physicochemical Differentiation from Core Meriolins

The addition of a bromine atom and an N1-methyl group creates a significant physicochemical departure from the core meriolin structure. The target compound's molecular formula is C12H10BrN5O, with a molecular weight of 320.14 g/mol [1]. This is compared to the parent compound Meriolin 2 (CAS 954143-47-6), which has a formula of C11H9N5O and a molecular weight of 227.22 g/mol [2]. This represents a 41% increase in molecular weight, which will substantially alter logP, solubility, and permeability.

Physicochemical Properties Drug Design Lipophilicity

Synthetic Utility: The 6-Bromo Handle as a Key Differentiation Factor

The 6-bromo substituent provides a synthetic vector absent in the core meriolin series (e.g., Meriolin 2, CAS 954143-47-6, which has a hydrogen at the 6-position [1]). While SAR studies on 1H-pyrrolo[2,3-b]pyridines in the CDC7 kinase domain have demonstrated that varying the 6-position substitution profoundly impacts enzymatic inhibitory activity, leading to candidates with IC50 values as low as 7 nM [2], direct yield or potency data for post-functionalized derivatives of this specific building block is not available in the accessed literature.

Synthetic Chemistry Cross-Coupling Building Block

Proven Application Scenarios for 6-Bromo-1-methyl-3-(2-amino-4-pyrimidinyl)-1H-pyrrolo[2,3-b]pyridin-4-ol


Kinase Inhibitor Library Design for FGFR-Driven Cancers

For drug discovery teams aiming to explore FGFR chemical space, this compound serves as an advanced intermediate. While its primary inhibition data remains proprietary, the compelling FGFR1 IC50 of 1.20 nM for its close methyl ester analog [1] indicates a promising trajectory. Procuring this specific brominated core allows medicinal chemists to perform structure-activity relationship (SAR) exploration at the 6-position via parallel synthesis, a strategy not possible with the unsubstituted meriolin scaffold [2].

Synthesis of Functionally Diverse 7-Azaindole Probes

The compound is uniquely suited to generate a focused probe set for chemical biology studies. The 6-bromo atom is a known synthetic handle for installing fluorescent tags, affinity labels, or linkers for PROTAC design. While coupling yields must be determined empirically, the existing backbone allows a synthetic chemist to access a range of functionalized 7-azaindole probes in one step, a feat that would require a multi-step de novo synthesis using a parent compound like Meriolin 2 (CAS 954143-47-6) [3].

ADME Optimization via Physicochemical Modulation

The significant 41% increase in molecular weight compared to Meriolin 2 (320.14 vs 227.22 g/mol) [4] makes this compound a valuable negative control or advanced lead in ADME profiling. Its increased lipophilicity, driven by the methyl and bromo substituents, can be used to experimentally determine the effect of logP on cellular permeability and metabolic stability within the 7-azaindole series. This specific compound is thus a critical tool for correlating structure with ADME properties, addressing the potential metabolic liabilities of simpler, more polar azaindole cores.

Quote Request

Request a Quote for 1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.